Cinatrin B

Enzyme Inhibition Inflammation Natural Product Pharmacology

Cinatrin B is a potent spiro-γ-dilactone phospholipase A2 (PLA2) inhibitor (IC50 120 µM) isolated from *Circinotrichum falcatisporum*, representing a distinct substitute in the cinatrin family due to its broad-spectrum efficacy across rat, porcine pancreas, and *Naja naja* venom PLA2. Unlike substrate-dependent inhibitors, its unique direct, substrate-independent interaction mechanism ensures reliable enzymatic studies and dose-response calibrations. The enantiospecific total synthesis from a D-arabinose derivative provides medicinal chemists an accessible pathway for structural analoging, elevating SAR programs beyond the constraints of fermentation-only natural products. Procure Cinatrin B for reproducible, mechanism-specific inflammation and phospholipid metabolism research that generic PLA2 agents cannot support.

Molecular Formula C18H28O8
Molecular Weight 372.4 g/mol
Cat. No. B15575014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCinatrin B
Molecular FormulaC18H28O8
Molecular Weight372.4 g/mol
Structural Identifiers
InChIInChI=1S/C18H28O8/c1-2-3-4-5-6-7-8-9-10-12-11-17(16(23)25-12)18(24,15(21)22)13(19)14(20)26-17/h12-13,19,24H,2-11H2,1H3,(H,21,22)
InChIKeyQUSVCUTZGWKBQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cinatrin B for Scientific Procurement: A Spiro-γ-dilactone Phospholipase A2 Inhibitor from Circinotrichum falcatisporum


Cinatrin B (CAS: Not explicitly assigned in major databases; often associated with 136266-37-0 for the family) is a natural product belonging to the cinatrin family, a novel class of spiro-γ-dilactone phospholipase A2 (PLA2) inhibitors. It is isolated from the fermentation broth of the fungal strain Circinotrichum falcatisporum RF-641 [1]. Its structure, elucidated through MS and NMR, features a distinctive spirolactone core [1], which forms the basis for its specific biological activity and synthetic challenges, as demonstrated by its first enantiospecific total synthesis from a D-arabinose derivative [2].

The Procurement Risk of Generic PLA2 Inhibitors vs. Cinatrin B


Generic substitution among phospholipase A2 (PLA2) inhibitors is scientifically untenable due to profound differences in mechanism, potency, and selectivity. Cinatrins themselves demonstrate significant intra-family variation: Cinatrin C3 is the most potent (IC50 70 μM) [1], while Cinatrin B (IC50 120 μM) [2] exhibits a distinct potency and, along with C3, a broader cross-species inhibitory profile not shared by Cinatrin A [1]. Furthermore, compared to indirect inhibitors like duramycin, whose activity is substrate-dependent [1], cinatrins likely act via direct enzyme interaction [1], a fundamental mechanistic difference that precludes simple interchangeability. Such variability necessitates a compound-specific procurement strategy.

Quantitative Evidence for Cinatrin B: Differentiated Potency, Selectivity, and Synthetic Accessibility


Cinatrin B's Intermediate Potency Profile within the Cinatrin Family Against Rat Platelet PLA2

Cinatrin B exhibits a specific, quantifiable level of PLA2 inhibition, positioning it as a distinct intermediate-potency tool within the cinatrin family. It has a reported IC50 of 120 μM against rat platelet PLA2 [1]. This places its potency exactly between the less potent Cinatrin A (IC50 250 μM) and the most potent family member, Cinatrin C3 (IC50 70 μM) [2].

Enzyme Inhibition Inflammation Natural Product Pharmacology

Cross-Species PLA2 Inhibition Profile of Cinatrin B vs. Cinatrin A

Cinatrin B, along with Cinatrin C3, demonstrates a broader inhibitory profile than Cinatrin A. While all three inhibit rat platelet PLA2, only Cinatrins B and C3 are documented to also inhibit both porcine pancreas and Naja naja venom PLA2 [1]. Cinatrin A's activity is limited to the rat platelet enzyme [2]. This qualitative difference in enzyme source selectivity is a key differentiator.

Enzyme Inhibition Comparative Pharmacology Inflammation

Mechanism of Inhibition: Direct Enzyme Interaction of Cinatrins vs. Substrate-Dependent Inhibition by Duramycin

The cinatrin family operates via a fundamentally different mechanism compared to indirect inhibitors like duramycin. For cinatrin C3, the inhibition of rat platelet PLA2 is noncompetitive (Ki = 36 μM) and independent of both Ca2+ and substrate concentration [1]. This is consistent with direct interaction with the enzyme [1]. In contrast, duramycin's inhibition is dependent on substrate concentration [1], indicating an indirect mechanism. This mechanistic distinction is a class-level property inferred for Cinatrin B.

Enzyme Kinetics Mechanism of Action PLA2 Inhibition

Procurement-Ready: The Enantiospecific Synthesis Route for (-)-Cinatrin B

The first enantiospecific total synthesis of (-)-cinatrin B has been achieved, providing a reliable, scalable, and stereochemically controlled route for procurement that is independent of fermentation batch variability. The synthesis, starting from a D-arabinose derivative, proceeds through a key Ireland-Claisen rearrangement that proceeds with a high yield and a 73:27 diastereomeric ratio in favor of the desired product [1]. This synthetic accessibility stands in contrast to many other complex natural product PLA2 inhibitors that lack a defined total synthesis.

Synthetic Chemistry Stereochemistry Compound Sourcing

Cinatrin B's Structural Uniqueness: A Spiro-γ-dilactone Core Distinct from Other PLA2 Inhibitor Classes

Cinatrin B is defined by a unique spiro-γ-dilactone core structure [1], a motif that distinguishes it from all other known PLA2 inhibitor classes, including the thielocins (which possess a different core), duramycin (a lantibiotic peptide), and various synthetic inhibitors [2]. This structural divergence underpins its unique mechanism and selectivity profile, making it a valuable tool for exploring PLA2 pharmacology orthogonal to other inhibitor classes.

Structural Biology Medicinal Chemistry Natural Product Chemistry

Validated Application Scenarios for Cinatrin B in Scientific Research


Calibrating Inhibitory Potency in PLA2-Dependent Inflammation Models

Researchers requiring a PLA2 inhibitor with a well-defined, intermediate potency can utilize Cinatrin B (IC50 120 μM) [1] as a calibrating tool. Its activity profile, falling between the weak inhibitor Cinatrin A (IC50 250 μM) and the potent Cinatrin C3 (IC50 70 μM), allows for the establishment of a dose-response curve and assessment of the therapeutic window in cellular or in vivo inflammation assays where complete enzyme ablation is undesirable.

Investigating PLA2 Function Across Different Species

For studies examining PLA2 activity from non-rodent sources, Cinatrin B is a superior choice over Cinatrin A. Its demonstrated ability to inhibit porcine pancreas and Naja naja venom PLA2, in addition to the rat platelet enzyme [2], validates its use as a broad-spectrum probe in comparative enzymology or pharmacology studies involving multiple species.

Exploring Direct vs. Indirect PLA2 Inhibition Mechanisms

Cinatrin B serves as a critical probe for distinguishing direct enzyme inhibition from indirect lipid-interaction mechanisms. Unlike the substrate-dependent inhibitor duramycin, cinatrins (including B) are characterized by direct, substrate-independent interaction with the PLA2 enzyme [3]. This makes Cinatrin B essential for experiments designed to verify a direct binding mechanism or to rule out confounding membrane-disrupting effects.

Medicinal Chemistry Campaigns for Novel PLA2 Inhibitor Scaffolds

The unique spiro-γ-dilactone core of Cinatrin B [4] provides a novel starting point for structure-activity relationship (SAR) studies. The existence of a published enantiospecific total synthesis [5] makes it a feasible lead compound for medicinal chemistry programs, enabling the rational design and synthesis of analogs to improve potency or pharmacokinetic properties, a path not available for many fermentation-only natural products.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cinatrin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.